molecular formula C13H17N3O2 B5700350 (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE

Cat. No.: B5700350
M. Wt: 247.29 g/mol
InChI Key: JNOCFJKSPXZFOI-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring, a cyclohexane carboxylate group, and an amino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE typically involves the condensation of pyridine-4-carboxaldehyde with cyclohexanecarboxylic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and coordination complexes .

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It has shown promise in binding to specific protein targets, making it useful in drug discovery and development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has been explored as a candidate for anti-inflammatory and anticancer drugs due to its ability to interact with biological macromolecules .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with enhanced properties .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is unique due to its combination of a pyridine ring and a cyclohexanecarboxylate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-12(10-6-8-15-9-7-10)16-18-13(17)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOCFJKSPXZFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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